- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)
ベンゼンアミン、N-(1,1-ジメチルエチル)- は、tert-ブチル基を有する芳香族アミン化合物です。化学式 C10H15N で表され、分子量は149.24 g/molです。この化合物は、有機合成中間体として重要な役割を果たし、特に医薬品や農薬の製造において利用されます。tert-ブチル基の立体障害により、反応選択性が高く、特定の化学変換において優れた反応性を示します。また、比較的高い熱安定性を有し、保存性に優れています。そのため、精密有機合成や機能性材料の開発において、信頼性の高い原料として使用されています。
937-33-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-
CAS番号:937-33-7
MF:C10H15N
メガワット:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Update Time:2025-07-15
Benzenamine,N-(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- インチ: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(NC(C)(C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 149.12000
- どういたいしつりょう: 149.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.9529 (estimate)
- ゆうかいてん: 1.08°C (estimate)
- ふってん: 240.76°C (estimate)
- 屈折率: 1.5270
- PSA: 12.03000
- LogP: 2.97000
- 酸性度係数(pKa): 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Benzenamine,N-(1,1-dimethylethyl)- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
| 1PlusChem | 1P01RVL9-100mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 100mg |
$68.00 | 2024-04-20 | |
| 1PlusChem | 1P01RVL9-250mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 250mg |
$115.00 | 2024-04-20 | |
| 1PlusChem | 1P01RVL9-1g |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 1g |
$280.00 | 2023-12-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-100mg |
N-tert-butylaniline |
937-33-7 | 95% | 100mg |
¥626.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-250mg |
N-tert-butylaniline |
937-33-7 | 95% | 250mg |
¥1066.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-1g |
N-tert-butylaniline |
937-33-7 | 95% | 1g |
¥2880.0 | 2024-04-16 | |
| Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$93.0 | 2025-04-15 | |
| Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$157.0 | 2025-04-15 |
Benzenamine,N-(1,1-dimethylethyl)- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
リファレンス
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2
合成方法 3
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
リファレンス
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
リファレンス
- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
リファレンス
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
リファレンス
- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433
合成方法 9
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
リファレンス
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144
合成方法 12
はんのうじょうけん
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
リファレンス
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
リファレンス
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
リファレンス
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
リファレンス
- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14
合成方法 18
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
リファレンス
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),
合成方法 20
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
リファレンス
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- Phenylboronic acid
- Iodobenzene
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Triphenylbismuth diacetate
- Benzenesulfonic acid,potassium salt (1:1)
- Phenylmagnesium chloride
- 2-methylpropan-2-amine
- 2-Methyl-2-nitropropane
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
注文番号:A1192644
在庫ステータス:in Stock
はかる:5g/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:19
価格 ($):1213.0/346.0
Email:sales@amadischem.com
Benzenamine,N-(1,1-dimethylethyl)- 関連文献
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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推奨される供給者
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
清らかである:99%/99%
はかる:5g/1g
価格 ($):1213.0/346.0